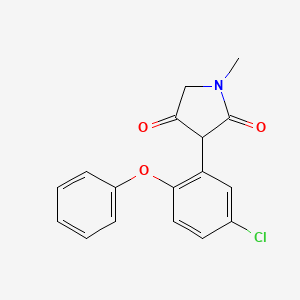










|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([O:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[C:10]([CH:12]2[C:16](=O)[CH2:15][N:14]([CH3:18])[C:13]2=[O:19])[CH:11]=1.O.Cl>ClC1C=CC=CC=1Cl.CCCCCC>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]2[O:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[C:16]3[CH2:15][N:14]([CH3:18])[C:13](=[O:19])[C:12]=3[C:10]=2[CH:11]=1 |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C1)C1C(N(CC1=O)C)=O)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at about 85° C. for about 2 hours and 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ambient temperature
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
STIRRING
|
|
Details
|
The contents were stirred for about 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
The contents were stirred for about 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with hexane (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in air at about 30° C. for about 15 hours
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
by further drying at about 50° C. under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(OC3=C(C4=C2C(N(C4)C)=O)C=CC=C3)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |